Fmoc-asp-odmab

Catalog No.
S902184
CAS No.
172611-77-7
M.F
C39H42N2O8
M. Wt
666.771
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-asp-odmab

CAS Number

172611-77-7

Product Name

Fmoc-asp-odmab

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid

Molecular Formula

C39H42N2O8

Molecular Weight

666.771

InChI

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1

InChI Key

QPTKEHUFSCXXEH-YTTGMZPUSA-N

SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O

Properties of Fmoc-Asp(ODmab)-OH

Fmoc-Asp(ODmab)-OH consists of three key chemical moieties:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the aspartic acid residue during peptide chain elongation. It can be selectively removed under mild acidic conditions, allowing the next amino acid to be attached. Source: Merck Millipore:
  • Aspartic Acid (Asp): This is one of the 20 naturally occurring amino acids. It contains a side chain with a carboxylic acid group, making it a polar and negatively charged amino acid at physiological pH.
  • ODmab (4-O-dimethoxytritylbenzyl): This group protects the side chain carboxyl group of aspartic acid. The crucial aspect of ODmab is its quasi-orthogonal protecting behavior. Source: Sigma-Aldrich:

Advantages of Fmoc-Asp(ODmab)-OH

The primary advantage of Fmoc-Asp(ODmab)-OH lies in its quasi-orthogonally protected side chain. Unlike some other protecting groups for aspartic acid, ODmab can be selectively removed in the presence of other commonly used protecting groups, such as tert-butyl (tBu)-based ones. This allows for the creation of more complex peptide structures with defined modifications, such as cyclization or attachment of other functional groups.

For instance, treatment with 2% hydrazine in dimethylformamide (DMF) can specifically cleave the ODmab group, while leaving tBu-protected functionalities intact. Source: Sigma-Aldrich: This selective removal allows for the controlled formation of peptide bonds and the introduction of functionalities at specific positions within the peptide sequence.

While occasional issues with sluggish cleavage of the ODmab group have been reported, additional washing steps can be employed to ensure complete deprotection. Source: Sigma-Aldrich:

Applications in Peptide Synthesis

Fmoc-Asp(ODmab)-OH finds application in the synthesis of various peptides, particularly:

  • Cyclic Peptides: The selective removal of the ODmab group allows for the formation of internal amide bonds, leading to cyclic peptide structures. These cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts.
  • Branched Peptides: The ability to strategically deprotect the aspartic acid side chain enables the introduction of branching units at specific positions within the peptide sequence. This can be useful for creating peptides with unique binding properties or functionalities.
  • Peptides with Side Chain Modifications: Fmoc-Asp(ODmab)-OH allows for the incorporation of aspartic acid residues with further modifications on their side chains. This can be achieved by attaching functional groups after the selective removal of the ODmab protecting group.

Fmoc-asp-odmab, or N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a derivative of aspartic acid. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a dimethylaminobenzyl (odmab) protecting group on the side chain. These modifications allow for selective deprotection during peptide synthesis, making it a valuable tool in the field of biochemistry and peptide chemistry .

  • Deprotection: The dimethylaminobenzyl group can be selectively removed using 2% hydrazine in dimethylformamide (DMF). This reaction is crucial for accessing the active aspartic acid residue during peptide synthesis .
  • Substitution: The Fmoc group can be removed with a base such as piperidine, facilitating further functionalization of the peptide chain .

These reactions are essential for synthesizing cyclic peptides and other complex structures.

Fmoc-asp-odmab plays a significant role in biological research, particularly in studying protein-protein interactions and enzyme-substrate dynamics. Its ability to serve as a protected form of aspartic acid allows researchers to investigate the functional roles of this amino acid in various biochemical pathways. The compound is also utilized in developing peptide-based therapeutics, highlighting its importance in medicinal chemistry .

The synthesis of Fmoc-asp-odmab typically involves:

  • Protection of Aspartic Acid: The aspartic acid side chain is protected with a dimethylaminobenzyl group while the Fmoc group protects the α-amino group.
  • Selective Removal: The Dmab group can be selectively removed using hydrazine in DMF, allowing for the formation of cyclic peptides or other derivatives .

This method can be scaled for industrial production, ensuring high purity and consistency.

Fmoc-asp-odmab is widely applied in:

  • Peptide Synthesis: It is primarily used in solid-phase peptide synthesis (SPPS), where its protective groups facilitate controlled addition of amino acids .
  • Drug Development: The compound aids in creating peptide-based drugs that target specific biological pathways .
  • Research: It serves as a tool for studying various biochemical interactions and mechanisms within cellular systems .

Studies involving Fmoc-asp-odmab focus on its interactions during peptide synthesis and its role in preventing undesired side reactions, such as aspartimide formation. Research has shown that peptides synthesized with this compound exhibit unique stability and reactivity profiles due to the protective groups employed . These studies are crucial for optimizing synthetic methods and improving yields in peptide production.

Fmoc-asp-odmab is part of a broader class of protected amino acids used in peptide synthesis. Here are some similar compounds:

Compound NameStructure HighlightsUnique Features
Fmoc-Asp(OBzl)Benzyl esterLess selective deprotection compared to odmab
Fmoc-Glu(ODmab)Similar to aspUsed for glutamic acid derivatives
Fmoc-Asp(ODmb)DimethoxybenzylOffers alternative protecting strategies
Fmoc-D-Glu(ODmab)D-enantiomerUseful for synthesizing D-peptides

Uniqueness

Fmoc-asp-odmab stands out due to its selective deprotection capabilities, which reduce side reactions during synthesis. Its structure allows for more controlled reactions, leading to higher purity and yield of desired peptides compared to other derivatives like Fmoc-Asp(OBzl), which may lead to undesired by-products during synthesis .

Synthetic Routes and Reagents

The synthesis of Fmoc-asp-odmab (N-α-9-fluorenylmethoxycarbonyl-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester) involves a multi-step protection strategy utilizing orthogonal protecting groups for both the α-amino function and the β-carboxyl side chain of aspartic acid [1] [2]. The compound has the molecular formula C₃₉H₄₂N₂O₈ with a molecular weight of 666.76 g/mol [5] [8].

The synthetic approach begins with the protection of the α-amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of sodium carbonate or sodium bicarbonate in aqueous-organic solvent systems [12] [25]. This step proceeds through nucleophilic substitution at the carbonyl carbon of the chloroformate, forming the stable carbamate linkage characteristic of Fmoc protection [23] [25].

The side chain β-carboxyl group protection employs the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl (ODmab) moiety, which is introduced through esterification reactions using appropriate benzyl halide derivatives under basic conditions [7] [11]. The ODmab protecting group represents a sterically hindered benzyl ester system that provides exceptional stability under standard solid phase peptide synthesis conditions while remaining selectively removable under mild hydrazinolysis conditions [13] [17].

Table 1: Synthetic Route and Reagent Requirements

StepReagentsConditions
α-Amino ProtectionFmoc-Cl, Na₂CO₃Aqueous/organic solvent
Side Chain ProtectionODmab-Cl, baseOrganic solvent, room temperature
Coupling ActivationHATU, DIPEA, DMFRoom temperature, 1-2 hours
Fmoc DeprotectionPiperidine (20% in DMF)Room temperature, 2-20 minutes
ODmab DeprotectionHydrazine (2% in DMF)Room temperature, 30 minutes to 2 hours
Final CleavageTFA, scavengersRoom temperature, 1-3 hours

The coupling of Fmoc-asp-odmab to growing peptide chains typically employs standard coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with N,N-diisopropylethylamine in dimethylformamide [9] [21]. These conditions provide efficient amide bond formation while minimizing racemization and side reactions [29] [32].

Key Reactant Interactions (Fmoc, ODmab, Asp Core)

The structural architecture of Fmoc-asp-odmab incorporates three distinct functional domains, each contributing specific chemical properties and reactivity patterns essential for solid phase peptide synthesis applications [1] [3] [8].

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group exhibits characteristic π-π stacking interactions and hydrogen bonding capabilities that can contribute to peptide aggregation during synthesis [23] [31]. Research has demonstrated that Fmoc groups can promote β-sheet formation and intermolecular associations, particularly in hydrophobic peptide sequences [31] [35]. The deprotection mechanism of the Fmoc group proceeds through a two-step process involving initial proton abstraction at the 9-position of the fluorene ring system followed by β-elimination to generate dibenzofulvene intermediates [23] [25].

Table 2: Key Reactant Interactions in Fmoc-Asp-ODmab

ComponentKey InteractionsSPPS Relevance
Fmoc Groupπ-π stacking, hydrogen bondingAggregation mitigation needed
Aspartic Acid CoreHydrogen bonding, electrostaticAspartimide formation risk
ODmab Protecting GroupHydrophobic interactionsOrthogonal deprotection advantage
Benzyl Ester LinkageEster hydrolysis susceptibilitySelective cleavage point
Dimethyl Cyclohexenone RingSteric hindrance effectsPrevents premature cyclization
Amino FunctionNucleophilic reactionsCoupling efficiency determinant

The aspartic acid core presents unique challenges related to aspartimide formation, a notorious side reaction in peptide synthesis [3] [4]. Studies have shown that aspartic acid derivatives protected with certain benzyl-based groups exhibit increased susceptibility to base-catalyzed cyclization reactions leading to succinimide intermediates [3] [17]. The ODmab protecting group, being an unhindered para-substituted benzyl derivative, maintains this inherent reactivity profile [17].

The ODmab protecting group demonstrates exceptional orthogonality to both acid-labile and base-labile protecting groups commonly employed in Fmoc solid phase peptide synthesis [13] [26]. The sterically hindered dimethyl cyclohexenone ring system provides stability against premature deprotection while enabling selective removal through hydrazinolysis [7] [16]. Research indicates that the ODmab group remains completely stable to 20% piperidine in dimethylformamide and trifluoroacetic acid treatments but undergoes quantitative cleavage upon exposure to 2% hydrazine in dimethylformamide within minutes [11] [13].

Stability Under Standard SPPS Conditions

Comprehensive stability studies of Fmoc-asp-odmab under various solid phase peptide synthesis conditions reveal excellent compatibility with standard protocols while maintaining the integrity of both protecting groups under appropriate reaction conditions [8] [11] [13].

Under standard Fmoc deprotection conditions using 20% piperidine in dimethylformamide, the compound demonstrates selective removal of only the α-amino protecting group while preserving the ODmab side chain protection [8] [13]. This selective reactivity enables conventional peptide chain elongation without compromising the orthogonal protection strategy [11] [25].

Table 3: Stability of Fmoc-Asp-ODmab Under Various Conditions

ConditionStabilityNotes
Standard SPPS ConditionsStableCompatible with standard Fmoc SPPS protocols
Piperidine (20% in DMF)StableFmoc group removed, ODmab remains protected
Trifluoroacetic Acid (TFA)StableBoth protecting groups remain stable
Hydrazine (2% in DMF)Labile (deprotection)ODmab group selectively removed
Elevated Temperature (90°C)StableSuitable for microwave-assisted synthesis
Acidic ConditionsStableBoth protecting groups maintained
Basic ConditionsStable to mild basesFmoc group labile to strong bases

The thermal stability of Fmoc-asp-odmab extends to elevated temperatures commonly employed in microwave-assisted peptide synthesis, with studies indicating stability up to 90°C under standard reaction conditions [22] [31]. This thermal resilience makes the compound suitable for accelerated synthesis protocols that rely on elevated temperatures to enhance coupling efficiency and reduce reaction times [22] [33].

Acidolysis stability represents another critical parameter for solid phase peptide synthesis applications [13] [20]. Fmoc-asp-odmab demonstrates exceptional resistance to trifluoroacetic acid treatment, maintaining both protecting groups intact during standard resin cleavage and global deprotection procedures [8] [11]. This stability profile ensures that the ODmab group remains protected throughout the synthesis until selective removal is desired [13] [26].

The compound exhibits remarkable stability toward nucleophilic reagents commonly encountered in peptide synthesis, including coupling additives, scavengers, and washing solvents [18] [20]. However, the specific vulnerability to hydrazine represents the designed selectivity that enables orthogonal deprotection strategies essential for cyclic peptide synthesis and other specialized applications [16] [19].

Mechanism of ODmab Side-Chain Protection

The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group represents a sophisticated approach to aspartic acid side-chain protection in solid-phase peptide synthesis [1] . The ODmab group was specifically designed to address the limitations of earlier protecting groups, particularly the difficult-to-cleave allyl group, while providing quasi-orthogonal protection compatible with the Fmoc/tert-butyl strategy [3] [4].

The molecular structure of Fmoc-Asp-ODmab consists of the standard fluorenylmethoxycarbonyl group protecting the alpha-amino function, while the beta-carboxyl group of aspartic acid is protected through esterification with the ODmab moiety [1] [5]. This compound has the molecular formula C₃₉H₄₂N₂O₈ with a molecular weight of 666.76-666.77 g/mol [1] [6] [5]. The ODmab protecting group incorporates a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl structure, which provides both steric hindrance and electronic properties that influence its deprotection characteristics [7].

Table 1: Molecular Properties of Fmoc-Asp-ODmab

PropertyValueReference
Molecular FormulaC₃₉H₄₂N₂O₈ [1] [5]
Molecular Weight (g/mol)666.76-666.77 [1] [6] [5]
CAS Number269066-08-2 [1] [7] [5]
Melting PointNot Available [5]
Boiling Point (°C)841.0 ± 65.0 [7] [5]
Flash Point (°C)462.4 ± 34.3 [5]
Density (g/cm³)1.3 ± 0.1 [5]
SolubilityDMSO, DMF [4]
Storage Temperature (°C)-20 to 25 [7] [4]
AppearanceLight yellow to off-white powder [7] [4]

The protection mechanism involves the formation of a stable benzyl ester linkage between the aspartic acid side chain and the ODmab group [3]. The dimethyl-dioxocyclohexylidene moiety provides additional stability through electronic effects, while the benzyl component serves as the actual protecting group that can be selectively cleaved under specific conditions [3] [8].

Quasi-Orthogonal Deprotection Strategies

The ODmab protecting group exhibits quasi-orthogonal behavior within the Fmoc/tert-butyl protection strategy, meaning it can be removed selectively without affecting other protecting groups commonly used in peptide synthesis [3] [4]. This quasi-orthogonality is achieved through the unique chemical properties of the ODmab group, which responds to specific deprotection conditions that leave other protecting groups intact [3] [9].

The quasi-orthogonal nature of ODmab protection is demonstrated by its stability under standard conditions used for Fmoc deprotection and tert-butyl side-chain deprotection [3] [4]. The ODmab group remains stable when exposed to 20% piperidine in dimethylformamide (DMF), the standard reagent for Fmoc removal, and also shows stability toward trifluoroacetic acid (TFA), which is commonly used for tert-butyl deprotection [3] [9]. This stability profile allows for the selective manipulation of the aspartic acid side chain at any point during peptide synthesis without interfering with other protecting groups [3] [10].

Table 2: Stability Profile of ODmab Protecting Group

ConditionStabilityTime for CleavageReference
Trifluoroacetic Acid (TFA)StableNo cleavage [3] [4]
20% Piperidine in DMFStableNo cleavage [3] [9]
2% Hydrazine in DMFLabile (rapid cleavage)Minutes to seconds [3] [11]
Acidic HPLC BufferStableNo cleavage [12]
Neutral pH (physiological)StableNo cleavage [12]
Temperature (15-25°C)StableN/A [4] [13]
Temperature (elevated)Decreased stabilityVariable [4]
Methanol/WaterStableNo cleavage [13]
DCM/TFA (50%)StableNo cleavage [3]

The strategic application of quasi-orthogonal deprotection is particularly valuable in the synthesis of cyclic peptides, where selective side-chain deprotection is required for intramolecular cyclization reactions [3] [6]. The ODmab group has been successfully employed in combination with other orthogonal protecting groups, such as the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl) group for lysine protection, allowing for simultaneous deprotection of both side chains in a single step [14] [15].

Selective Cleavage with Hydrazine in DMF

The selective cleavage of the ODmab protecting group is accomplished through treatment with hydrazine in dimethylformamide, representing one of the most efficient deprotection reactions in peptide chemistry [3] [8]. The cleavage mechanism involves a two-step process: initial removal of the N-ivDde group through transamination with hydrazine, followed by collapse of the resulting para-aminobenzyl ester with concurrent release of the carboxylic acid [3] [9].

The hydrazine-mediated deprotection proceeds through a dinucleophilic mechanism where hydrazine initially attacks the vinylogous amide functionality, leading to the formation of an indazole byproduct [3] [16]. This reaction can be monitored spectrophotometrically at 290 nm by following the release of the indazole, providing a convenient method for tracking deprotection progress [3] [8]. The reaction typically proceeds quantitatively within minutes when using 2% hydrazine in DMF, making it one of the fastest deprotection reactions available for peptide synthesis [3] [11].

Table 3: Deprotection Kinetics and Conditions

ReagentReaction TimeEfficiency (%)Monitoring MethodReference
2% Hydrazine in DMFMinutes99+UV at 290 nm [3] [8]
5% Hydrazine in DMF1 hour95+HPLC [17] [18]
0.5M Hydroxylamine2 hours99+HPLC [9] [13]
2% Hydrazine + 20% DIPEA in DMF/H₂O (9:1)12 hours95+HPLC [19] [20]
5 mM NaOH in methanol3 hours95+HPLC [19] [20]
2% Hydroxylamine in DMFVariable54-75HPLC [9]

The concentration of hydrazine is critical for successful deprotection, with optimal results achieved using 2% hydrazine monohydrate in DMF [11] [18]. Higher concentrations of hydrazine should be avoided as they can cause peptide cleavage at glycine residues and convert arginine residues to ornithine [11]. The reaction can be performed either in a batch-wise manner or through continuous flow, with the latter allowing for real-time monitoring of the deprotection process [3] [8].

Occasionally, sluggish cleavage of the aminobenzyl moiety has been observed, particularly in sequence-dependent contexts [3] [19]. In such cases, washing the support with 20% N,N-diisopropylethylamine (DIPEA) in DMF/water (90:10) or 5 mM sodium hydroxide in methanol has been found to be efficacious in completing the deprotection [19] [20]. Alternative deprotection agents such as hydroxylamine have also been explored, though they generally show slower kinetics compared to hydrazine [9] [13].

Comparative Stability to Acid/Base Conditions

The stability profile of the ODmab protecting group under various acid and base conditions has been extensively studied, revealing both advantages and limitations compared to other protecting groups used in peptide synthesis [3] [21] [20]. The ODmab group demonstrates excellent stability toward acidic conditions, including exposure to trifluoroacetic acid concentrations commonly used in peptide synthesis, making it compatible with standard Fmoc chemistry protocols [3] [4].

Under basic conditions, the ODmab group shows remarkable stability toward piperidine-based deprotection reagents used for Fmoc removal [3] [9]. This stability is maintained even under extended exposure to 20% piperidine in DMF, conditions that would typically cause degradation of less stable protecting groups [3] [10]. The base stability of ODmab is particularly advantageous in automated peptide synthesis, where amino acid solutions may be stored for extended periods [9] [22].

Table 4: Aspartimide Formation Comparative Analysis

Protecting GroupAspartimide Formation (%)Aspartyl Methyl Ester (%)Desired Product (%)Deprotection ConditionsReference
ODmab7227122% Hydrazine/DMF [21] [23] [20]
tert-Butyl (OtBu)00100TFA [21] [24] [20]
Benzyl (OBzl)LowLow85-95Hydrogenation [25] [20]
Allyl (OAll)ModerateLow70-85Pd catalyst [25] [13]
Phenyl isopropyl (Opp)VariableLow60-801% TFA [25]
Dmb (2,4-dimethoxybenzyl)HighModerate20-401% TFA [19] [20]

However, the ODmab protecting group exhibits a significant disadvantage in terms of aspartimide formation, a major side reaction that occurs during peptide synthesis [21] [23]. Studies have shown that Dmab-protected peptides demonstrate an unusually high tendency to form aspartimide, with efficiency rates reaching 72% under certain conditions [21] [20]. This high propensity for aspartimide formation is attributed to the unhindered para-substituted benzyl nature of the ODmab group, which facilitates base-catalyzed cyclization reactions [21] [23].

The aspartimide formation problem is particularly pronounced in sequences containing the Asp-Ala motif, where the ODmab-protected aspartic acid shows a strong tendency to undergo cyclization during Fmoc deprotection steps [21] [23]. This side reaction results in the formation of multiple products, including aspartimide (72%), aspartyl methyl ester (27%), and the desired aspartyl peptide (only 12%) [21] [20]. In contrast, tert-butyl protection of aspartic acid yields 100% aspartimide-free peptide under similar conditions [21] [24] [20].

The comparative analysis reveals that while ODmab provides excellent orthogonal protection and facile deprotection kinetics, its tendency to promote aspartimide formation limits its utility in certain peptide sequences [21] [23] [20]. This limitation has led to the development of alternative protecting groups and synthetic strategies aimed at minimizing aspartimide formation while maintaining the benefits of selective side-chain deprotection [24] [26].

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Dates

Last modified: 08-15-2023

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